1,10-Phenanthroline
Overview
Description
1,10-Phenanthroline is a heterocyclic organic compound with the chemical formula C₁₂H₈N₂. It is a white crystalline solid that is soluble in organic solvents. The compound is characterized by its two nitrogen atoms positioned at the 1 and 10 locations on the phenanthrene backbone. This unique structure allows this compound to act as a bidentate ligand, forming strong complexes with most metal ions .
Mechanism of Action
Target of Action
1,10-Phenanthroline primarily targets Metallo-beta-lactamase L1 in Pseudomonas maltophilia and Methyl-accepting chemotaxis protein II in Salmonella typhimurium . It also has an affinity for zinc ions , facilitating its action as an inhibitor of zinc metallopeptidases, such as carboxypeptidase A .
Mode of Action
This compound forms strong complexes with most metal ions . It acts as a chelating ligand for the determination of Fe, Pd, and V . It also acts as a matrix metalloproteinase inhibitor . When complexed with copper, it possesses nuclease activity .
Biochemical Pathways
This compound exerts in vitro antimicrobial activity against a broad-spectrum of bacteria . The development of metal-phen complexes offers the medicinal chemist an opportunity to expand structural diversity by controlling the geometry and varying the oxidation states of the metal center .
Pharmacokinetics
Drug-likeness/pharmacokinetic calculations by swissadme indicated that the compound is suitable for use as atopical drug .
Result of Action
This compound forms a stable complex with Fe (II) ion called ferroin , which is used as an indicator in Fe (II) salt titrations . Ferroin is also used in the determination of other metals, such as nickel, ruthenium, and silver . It also inhibits the formation of the UBC9 SUMO thioester intermediate .
Action Environment
This compound is a white solid that is soluble in organic solvents . It is often sold as the monohydrate . It is used as a ligand in coordination chemistry, forming strong complexes with most metal ions . Its action, efficacy, and stability can be influenced by environmental factors such as temperature and the presence of other metal ions .
Biochemical Analysis
Biochemical Properties
1,10-Phenanthroline is known to interact with several enzymes and proteins. For instance, it has been found to chelate intracellular heavy metals including zinc, copper, and iron . In the context of copper complexes, it has been shown to inhibit cell proliferation and proteasome activity in human cancer cells . The copper (II) complex with this compound has also shown interesting biochemical properties .
Cellular Effects
This compound has been found to have significant effects on various types of cells. For example, it has been shown to have antiproliferative effects against SiHa cervical cancer cell line when coupled to sulfated ZnO nanoparticles . Additionally, copper complexes binding with this compound have been found to serve as potent, selective proteasome inhibitors and apoptosis inducers in tumor cells .
Molecular Mechanism
The molecular mechanism of action of this compound is largely dependent on its interactions with metal ions. For instance, in copper complexes, this compound is thought to be activated in an F420-dependent manner, resulting in the formation of this compound and 1,10-phenanthrolin-5-amine as major metabolites in bacteria .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, optical limiting effects of this compound functionalized heterometallic Sn–Ti oxo clusters with distinct π⋯π interactions have been reported .
Metabolic Pathways
It is known to chelate intracellular heavy metals, which could potentially influence various metabolic pathways .
Transport and Distribution
It is known to be soluble in organic solvents, which could potentially facilitate its distribution within cells .
Subcellular Localization
Given its ability to form complexes with metal ions, it is likely to be found in areas of the cell where these ions are present .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,10-Phenanthroline can be synthesized through several methods, with the Skraup reaction being one of the most common. This involves the condensation of glycerol with o-phenylenediamine in the presence of sulfuric acid and an oxidizing agent such as arsenic acid or nitrobenzene . The reaction proceeds through the formation of acrolein, which then condenses with the amine followed by cyclization.
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs deep eutectic solvents as catalysts. This method is more efficient and environmentally friendly compared to traditional methods. The reaction involves acrolein and 8-aminoquinoline, with the deep eutectic solvent providing a more controlled and selective environment .
Chemical Reactions Analysis
1,10-Phenanthroline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound N-oxide using oxidizing agents such as peroxomonosulfate.
Reduction: The compound can be reduced to form dihydrophenanthroline derivatives.
Substitution: It can participate in substitution reactions, particularly at the nitrogen atoms, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Peroxomonosulfate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituents: Halogens, alkyl groups, and other functional groups.
Major Products:
Oxidation Products: this compound N-oxide.
Reduction Products: Dihydrophenanthroline.
Substitution Products: Various substituted phenanthrolines depending on the substituent used.
Scientific Research Applications
1,10-Phenanthroline has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 2,2’-Bipyridine
- Phenanthrene
- Ferroin
Properties
IUPAC Name |
1,10-phenanthroline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGEZNRSVGBDHLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
16561-55-0 (zinc salt), 21532-74-1 (monoperchlorate), 22802-96-6 (hydrochloride), 3829-86-5 (mono-hydrochloride) | |
Record name | 1,10-Phenanthroline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066717 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1025857 | |
Record name | 1,10-Phenanthroline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1025857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, White solid; [Merck Index] Hygroscopic solid; [Sigma-Aldrich MSDS] | |
Record name | 1,10-Phenanthroline | |
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Record name | 1,10-Phenanthroline | |
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Boiling Point |
> 300 °C | |
Record name | 1,10-Phenanthroline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02365 | |
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Solubility |
>27 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID11533040 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | 1,10-Phenanthroline | |
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Vapor Pressure |
0.0000523 [mmHg] | |
Record name | 1,10-Phenanthroline | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
66-71-7 | |
Record name | 1,10-Phenanthroline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66-71-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,10-Phenanthroline | |
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Record name | 1,10-Phenanthroline | |
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URL | https://www.drugbank.ca/drugs/DB02365 | |
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Record name | 1,10-phenanthroline | |
Source | DTP/NCI | |
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Record name | 1,10-Phenanthroline | |
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Record name | 1,10-Phenanthroline | |
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Record name | 1,10-phenanthroline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.572 | |
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Record name | O-PHENANTHROLINE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4X6ZO7939 | |
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Retrosynthesis Analysis
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